molecular formula C18H20BrClN2O4S B261462 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide

2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide

Cat. No. B261462
M. Wt: 475.8 g/mol
InChI Key: BPKPPFILVWHJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide, also known as BCA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the sulfonamide class of drugs and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. It has also been found to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide. One area of interest is in the development of new cancer treatments based on 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide and other sulfonamide compounds. Another area of interest is in the study of the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide and its effects on various enzymes and signaling pathways. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide may have potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes, which could be explored in future research.

Synthesis Methods

The synthesis method for 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy)acetic acid with N-(4-tert-butylsulfamoyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide as a white solid with a melting point of 128-130°C.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide has been found to have a variety of potential applications in scientific research. One of the main areas of interest is in the study of cancer. 2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide

Molecular Formula

C18H20BrClN2O4S

Molecular Weight

475.8 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H20BrClN2O4S/c1-18(2,3)22-27(24,25)14-7-5-13(6-8-14)21-17(23)11-26-16-9-4-12(19)10-15(16)20/h4-10,22H,11H2,1-3H3,(H,21,23)

InChI Key

BPKPPFILVWHJFK-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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